molecular formula C9H9NO3 B13999484 2-(Oxetan-3-yl)isonicotinic acid

2-(Oxetan-3-yl)isonicotinic acid

Cat. No.: B13999484
M. Wt: 179.17 g/mol
InChI Key: XDUCMNDYGKMGJS-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)isonicotinic acid: is a compound that features an oxetane ring attached to an isonicotinic acid moiety The oxetane ring is a four-membered cyclic ether, known for its strained structure and unique reactivity Isonicotinic acid, on the other hand, is a derivative of nicotinic acid (vitamin B3) and is commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. This reaction can be carried out under UV light in the presence of a suitable photosensitizer.

Once the oxetane ring is formed, it can be functionalized and coupled with isonicotinic acid using various coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the use of a palladium catalyst and a boron reagent to form a carbon-carbon bond between the oxetane and isonicotinic acid moieties .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors for the Paternò–Büchi reaction and automated systems for the coupling reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)isonicotinic acid is likely to involve interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to form covalent bonds with biological molecules. The isonicotinic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxetane ring and isonicotinic acid moiety. This combination imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(oxetan-3-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)6-1-2-10-8(3-6)7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)

InChI Key

XDUCMNDYGKMGJS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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